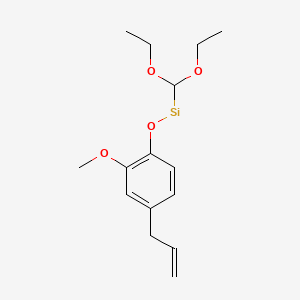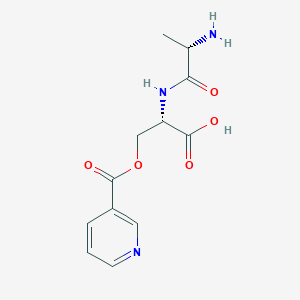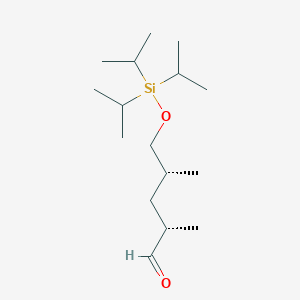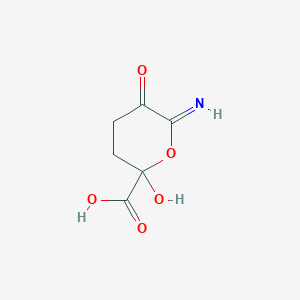
4-(2-Aminoethyl)phenol;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(2-Aminoethyl)phenol can be synthesized through various methods, one of which involves the decarboxylation of tyrosine . This process typically requires the presence of a decarboxylase enzyme or can be achieved through chemical means using heat and a suitable catalyst.
Industrial Production Methods
In industrial settings, 4-(2-Aminoethyl)phenol is often produced by the reduction of 4-hydroxyphenylacetaldehyde or through the decarboxylation of tyrosine using specific bacterial strains . The compound can also be isolated from natural sources such as fermented foods.
Chemical Reactions Analysis
Types of Reactions
4-(2-Aminoethyl)phenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form more stable amine derivatives.
Substitution: It can participate in substitution reactions, particularly at the phenolic hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens or sulfonyl chlorides can be used under mild to moderate conditions.
Major Products
Oxidation: Produces quinones or other oxidized phenolic compounds.
Reduction: Results in the formation of more stable amine derivatives.
Substitution: Leads to the formation of substituted phenolic compounds.
Scientific Research Applications
4-(2-Aminoethyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its role in neurotransmitter release and its effects on biological systems.
Medicine: Investigated for its potential therapeutic effects and its role in the metabolism of certain drugs.
Mechanism of Action
4-(2-Aminoethyl)phenol exerts its effects primarily by inducing the release of catecholamines such as dopamine, norepinephrine, and epinephrine . It acts on catecholaminergic terminals and can be released as a false transmitter. The compound interacts with various molecular targets, including monoamine oxidase (MAO) enzymes, which metabolize it .
Comparison with Similar Compounds
Similar Compounds
Phenethylamine: Shares a similar structure but lacks the hydroxyl group on the phenyl ring.
Synephrine: A phenethylamine alkaloid with additional hydroxyl and methyl groups.
Uniqueness
4-(2-Aminoethyl)phenol is unique due to its specific hydroxylation pattern, which allows it to participate in distinct biochemical pathways and reactions compared to its analogs .
Properties
CAS No. |
924281-00-5 |
|---|---|
Molecular Formula |
C8H13NO2 |
Molecular Weight |
155.19 g/mol |
IUPAC Name |
4-(2-aminoethyl)phenol;hydrate |
InChI |
InChI=1S/C8H11NO.H2O/c9-6-5-7-1-3-8(10)4-2-7;/h1-4,10H,5-6,9H2;1H2 |
InChI Key |
XNBXYMCDPKVYDM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCN)O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-{[tert-Butyl(dimethyl)silyl]oxy}-2H-1-benzopyran-2-one](/img/structure/B14189167.png)






![2-[(2H-1,3-Benzodioxol-5-yl)methylidene]-1,6,9-trioxaspiro[4.5]decane](/img/structure/B14189227.png)


![(3R)-3-[(1R)-2-nitro-1-phenylethyl]oxan-4-one](/img/structure/B14189242.png)
![1-{2-[2-(2-Fluoroethoxy)ethoxy]ethyl}-2-nitro-1H-imidazole](/img/structure/B14189255.png)


